molecular formula C26H55N3O7 B15181086 Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate CAS No. 94088-79-6

Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate

Cat. No.: B15181086
CAS No.: 94088-79-6
M. Wt: 521.7 g/mol
InChI Key: USKOGPJBMRKHDD-UHFFFAOYSA-O
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Description

Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate: is a complex organic compound with the molecular formula C26H55N3O7 . It is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups, making it a versatile compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups.

  • Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound.

  • Substitution: Substitution reactions can occur at the amine or hydroxyl sites, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and strong acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a surfactant and stabilizer in biological assays and experiments. Medicine: Industry: It is used in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The compound exerts its effects through its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. The hydroxyl groups can form hydrogen bonds with water, while the hydrocarbon chain interacts with lipid membranes. This dual functionality makes it useful in various applications, such as emulsification and stabilization.

Comparison with Similar Compounds

  • Tris(2-hydroxyethyl)amine: Similar structure but lacks the stearoylamino group.

  • Cetyltrimethylammonium bromide (CTAB): Another surfactant with a long hydrocarbon chain but different head group.

  • Sodium dodecyl sulfate (SDS): A common surfactant used in laboratory settings.

Uniqueness: Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate stands out due to its combination of hydroxyl groups and a long hydrocarbon chain, providing unique properties that are not found in other similar compounds.

Properties

CAS No.

94088-79-6

Molecular Formula

C26H55N3O7

Molecular Weight

521.7 g/mol

IUPAC Name

tris(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;nitrate

InChI

InChI=1S/C26H54N2O4.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)27-18-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1

InChI Key

USKOGPJBMRKHDD-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-]

Origin of Product

United States

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